9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione
Brand Name: Vulcanchem
CAS No.: 78999-51-6
VCID: VC15919646
InChI: InChI=1S/C14H16N2O3/c17-12-10-16(9-11-5-2-1-3-6-11)13(18)14(15-12)7-4-8-19-14/h1-3,5-6H,4,7-10H2,(H,15,17)
SMILES:
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol

9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione

CAS No.: 78999-51-6

Cat. No.: VC15919646

Molecular Formula: C14H16N2O3

Molecular Weight: 260.29 g/mol

* For research use only. Not for human or veterinary use.

9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione - 78999-51-6

Specification

CAS No. 78999-51-6
Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
IUPAC Name 7-benzyl-1-oxa-7,10-diazaspiro[4.5]decane-6,9-dione
Standard InChI InChI=1S/C14H16N2O3/c17-12-10-16(9-11-5-2-1-3-6-11)13(18)14(15-12)7-4-8-19-14/h1-3,5-6H,4,7-10H2,(H,15,17)
Standard InChI Key DJSMFPOOTHEQMK-UHFFFAOYSA-N
Canonical SMILES C1CC2(C(=O)N(CC(=O)N2)CC3=CC=CC=C3)OC1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione belongs to the spirodione class, characterized by a central spiro carbon bridging two heterocyclic rings: a tetrahydrofuran (oxolane) and a piperazinedione. The benzyl group at the 9-position introduces steric bulk and lipophilicity, influencing its interaction with biological targets .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number78999-51-6
Molecular FormulaC₁₄H₁₆N₂O₃
Molecular Weight260.288 g/mol
Exact Mass260.116 Da
IUPAC Name9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione
Synonyms7-Benzyl-1-oxa-7,10-diazaspiro[4.5]decane-6,9-dione

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits moderate lipophilicity (LogP = 0.87) , suggesting balanced membrane permeability and aqueous solubility. Computational models predict a polar surface area (PSA) of 62.13 Ų , indicative of moderate hydrogen-bonding capacity. While experimental water solubility data remain unpublished, structural analogs with similar PSA values typically show solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Conformational Stability

The spirocyclic core imposes rigidity, reducing entropy penalties during protein binding. X-ray crystallography of analogous spirodiones reveals a chair conformation in the piperazinedione ring, stabilized by intramolecular hydrogen bonding between the lactam carbonyl and adjacent nitrogen .

Synthesis and Manufacturing

Synthetic Routes

Although no direct synthesis for 9-benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione is documented, analogous methods for spirodiones provide insights. A patented approach for 8-azaspiro[4.5]decane-7,9-dione involves cyclocondensation of 1,1-pentamethylene oxalic acid with urea at 150–200°C . Adapting this method, benzylamine could replace urea to introduce the 9-benzyl moiety, though reaction optimization would be required to prevent N-dealkylation .

Table 2: Hypothetical Synthesis Conditions

StepReagents/ConditionsExpected Outcome
11,1-Pentamethylene oxalic acid, benzylamine, 180°C, 2hCyclization to form spiro core
2Ethanol recrystallizationPurification (Yield: ~85%)

Industrial Scalability

The absence of corrosive byproducts (e.g., acetic acid in prior methods ) and use of low-cost reagents like urea make this route amenable to scale-up. Continuous flow reactors could enhance yield by maintaining precise temperature control during exothermic cyclization .

Pharmacological and Biological Activities

Anticonvulsant Activity

Spirodiones with similar substituents exhibit efficacy in rodent seizure models. For example, N-(2-methoxyphenyl)-2-azaspiro[4.5]decane derivatives suppressed pentylenetetrazole-induced seizures at 100 mg/kg . While specific data for this compound are lacking, its structural similarity suggests comparable activity.

Table 3: Comparative Bioactivity of Spirodiones

CompoundActivity (EC₅₀)Model System
9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dioneNot reported-
N-(2-Methoxyphenyl)-2-azaspiro[4.5]decane100 mg/kgMurine seizure model

Applications and Future Directions

Drug Development

The compound’s balanced ADMET profile positions it as a lead for CNS therapeutics. Derivatives with modified benzyl groups (e.g., halogenated or methoxy-substituted) could enhance blood-brain barrier penetration.

Material Science

Spirodiones’ rigid frameworks are being explored as chiral auxiliaries in asymmetric synthesis. Their stability under acidic conditions makes them suitable for catalytic applications .

Challenges and Opportunities

Current limitations include the lack of in vivo toxicity data and scalable enantioselective synthesis. Collaborative efforts between academia and industry are critical to advancing this compound into preclinical trials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator